![molecular formula C21H26N4O6S B3307473 N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide CAS No. 933217-86-8](/img/structure/B3307473.png)
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide
Overview
Description
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C21H26N4O6S and its molecular weight is 462.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound features a piperazine ring, a sulfonamide group, and a nitrobenzamide structure, which contribute to its biological activities.
Chemical Structure
The molecular formula of this compound is . The unique arrangement of functional groups positions this compound as a candidate for various pharmacological investigations.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It has been shown to bind to dopamine D4 receptors , which are implicated in psychiatric disorders. By modulating dopaminergic signaling pathways, the compound may exert therapeutic effects such as mood regulation and neuroprotection.
1. Receptor Interaction
- Dopamine D4 Receptors : Studies indicate that the compound can influence dopamine signaling, potentially leading to alterations in mood and cognitive functions. This interaction may provide insights into developing treatments for conditions such as schizophrenia and depression.
2. Neuroprotective Effects
- Research has explored the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases like Alzheimer's disease. The ability to protect neurons from apoptosis could position it as a candidate for further development in neuropharmacology.
3. Antitumor Activity
- Preliminary studies suggest that similar compounds exhibit antitumor effects by inducing apoptosis in cancer cells. While specific data on this compound's antitumor activity is limited, its structural similarities with known antitumor agents warrant further investigation into its potential as an anticancer therapeutic .
Data Table: Biological Activity Overview
Activity | Target | Effect | Reference |
---|---|---|---|
Dopamine Receptor | D4 | Modulation of mood and cognition | |
Neuroprotection | Neurons | Protection against apoptosis | |
Antitumor | Cancer Cells | Induction of apoptosis |
Case Studies
Although specific case studies on this compound are scarce, related compounds have been studied extensively:
- Dopaminergic Modulation : A study demonstrated that compounds with similar piperazine structures significantly impacted dopaminergic pathways, suggesting potential applications in treating mood disorders.
- Neuroprotection in Alzheimer's Models : Research indicated that structurally related sulfonamide compounds exhibited protective effects against neurodegeneration in animal models, highlighting the need for further exploration of this compound's neuroprotective capabilities.
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methyl-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6S/c1-16-17(6-5-8-18(16)25(27)28)21(26)22-10-15-32(29,30)24-13-11-23(12-14-24)19-7-3-4-9-20(19)31-2/h3-9H,10-15H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZVGIJCNYULCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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